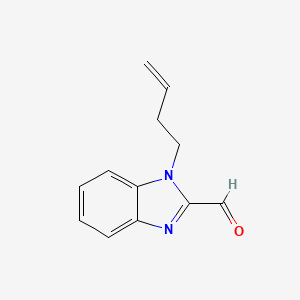
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the but-3-en-1-yl group and the carbaldehyde functional group in this compound makes it a unique and versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with but-3-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or copper complexes can be used to facilitate the reaction under milder conditions. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(But-3-en-1-yl)-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. The compound’s ability to modulate cellular pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds such as:
1H-Benzimidazole-2-carbaldehyde: Lacks the but-3-en-1-yl group, making it less versatile in chemical reactions.
1-(But-3-en-1-yl)-1H-imidazole: Similar structure but lacks the benzimidazole ring, resulting in different chemical properties and biological activities.
1-(But-3-en-1-yl)-1H-indole-2-carbaldehyde: Contains an indole ring instead of a benzimidazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzimidazole ring, but-3-en-1-yl group, and carbaldehyde functional group, which provides a wide range of chemical and biological activities.
Eigenschaften
CAS-Nummer |
819872-20-3 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1-but-3-enylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h2,4-7,9H,1,3,8H2 |
InChI-Schlüssel |
WTFKFXSXTFVJKG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCN1C2=CC=CC=C2N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


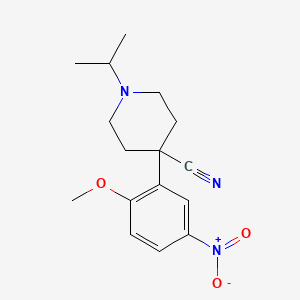
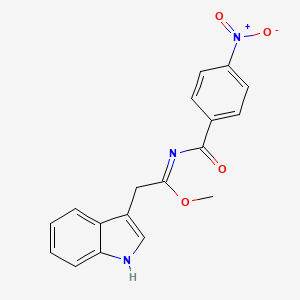

![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
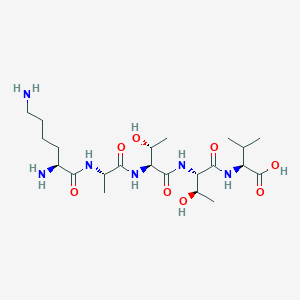
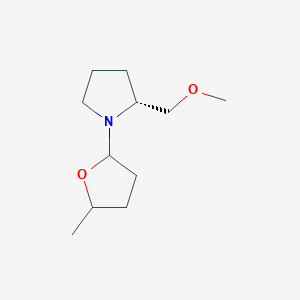
![3-(4-Ethoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12522147.png)


![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
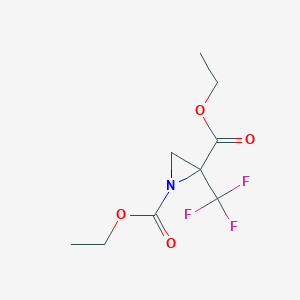
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
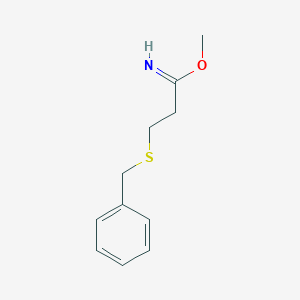
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
